2-ethyl-[1,1'-biphenyl]-4-ol
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Overview
Description
2-ethyl-[1,1'-biphenyl]-4-ol is an organic compound with the chemical formula C14H14O It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods can be employed to synthesize 2-ethyl-[1,1'-biphenyl]-4-ol. One common approach involves the Friedel-Crafts alkylation of phenol with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-ethyl-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-ethyl-[1,1'-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in studies related to enzyme inhibition and as a model compound for understanding phenolic compound interactions with biological systems.
Medicine: Research is being conducted on its potential use as an antimicrobial agent due to its phenolic structure.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-ethyl-[1,1'-biphenyl]-4-ol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Phenylphenol: Similar to 2-ethyl-[1,1'-biphenyl]-4-ol but lacks the ethyl group, used in the production of resins and as a fungicide.
Bisphenol A: A widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a phenyl group attached to the phenolic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other phenolic compounds may not be suitable.
Properties
IUPAC Name |
3-ethyl-4-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPLPGVYGQJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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